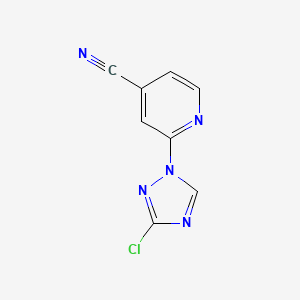

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is a heterocyclic compound . It is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . For instance, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on these techniques .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been used in various chemical reactions. For instance, they have been used as ligands for transition metals to create coordination complexes . They have also been used in the synthesis of mixed ligand coordination compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their structure. For instance, some compounds have been found to form two-dimensional or three-dimensional structures .Applications De Recherche Scientifique

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties. In particular, compounds with the 1,2,4-triazole ring have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549. Molecular docking studies suggest these compounds can bind to the aromatase enzyme, which is a possible target in cancer therapy .

Antibacterial Drug Design

1,2,4-Triazole derivatives are also significant in the fight against bacterial resistance. They have been incorporated into various clinically used drugs due to their multidirectional biological activity. Research has proven the significant antibacterial activity of this heterocyclic core, making it a valuable scaffold for developing new antibacterial agents to tackle microbial resistance .

Apoptosis Induction in Cancer Cells

Some 1,2,4-triazole derivatives have been identified to induce apoptosis in cancer cells, such as BT-474 cells. Detailed biological studies, including acridine orange/ethidium bromide staining assays, have suggested that these compounds can effectively inhibit colony formation in a concentration-dependent manner, highlighting their potential as therapeutic agents .

Synthesis of Diverse Structural Derivatives

The 1,2,4-triazole core is versatile in synthesizing a wide range of structurally diverse products. This adaptability allows for the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles, which can be used to create compounds with varied biological activities and potential applications in medicinal chemistry .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDACTZFNALPNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.